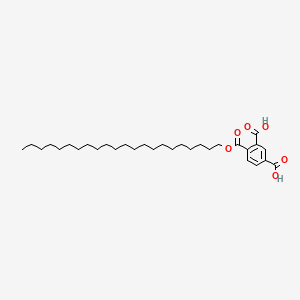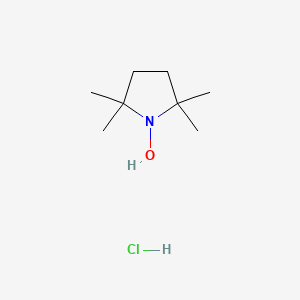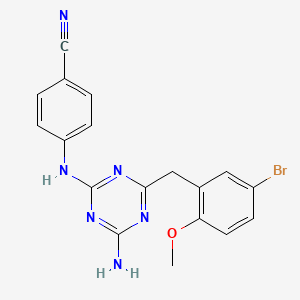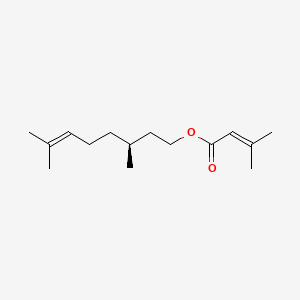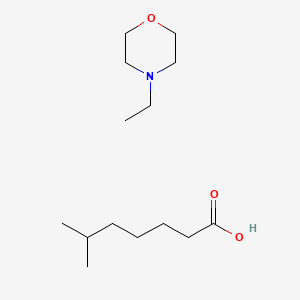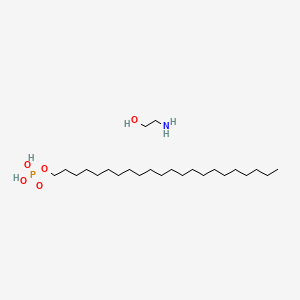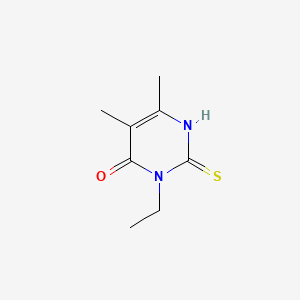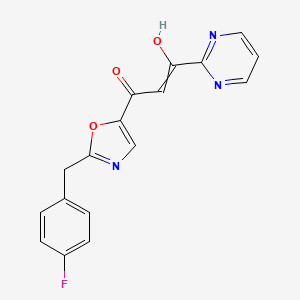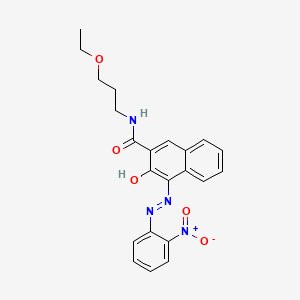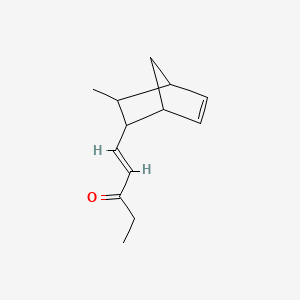
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc is a chemical compound with the molecular formula C24H49O4PS2Zn and a molecular weight of 563.1 g/mol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc involves the reaction of dioctyl dithiophosphate with zinc octanoate under controlled conditions. The reaction typically occurs in an organic solvent, such as toluene or hexane, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used as a lubricant additive to improve the performance and longevity of mechanical systems.
Mechanism of Action
The mechanism of action of (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc involves its interaction with molecular targets and pathways. In biological systems, the compound can disrupt cell membranes, leading to cell lysis and death. In industrial applications, it forms a protective film on metal surfaces, reducing friction and wear .
Comparison with Similar Compounds
(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc is unique compared to similar compounds due to its specific combination of dithiophosphate and octanoate ligands. Similar compounds include:
Zinc dialkyldithiophosphates: Commonly used as lubricant additives, but with different alkyl groups.
Zinc carboxylates: Used in various industrial applications, but lacking the dithiophosphate component.
This compound’s unique structure provides it with distinct properties and applications, making it valuable in various fields.
Properties
CAS No. |
93917-91-0 |
|---|---|
Molecular Formula |
C24H50O4PS2Zn- |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
dioctoxy-sulfanylidene-sulfido-λ5-phosphane;octanoic acid;zinc |
InChI |
InChI=1S/C16H35O2PS2.C8H16O2.Zn/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8(9)10;/h3-16H2,1-2H3,(H,20,21);2-7H2,1H3,(H,9,10);/p-1 |
InChI Key |
RDHACVUWPBMWSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=S)(OCCCCCCCC)[S-].CCCCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


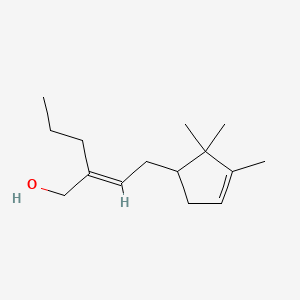
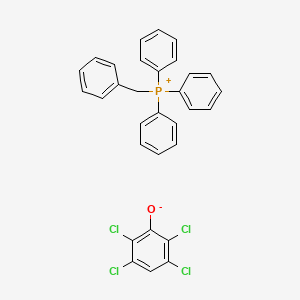
![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
